10-Propoxydecan-1-ol
Description
10-Propoxydecan-1-ol (C₁₃H₂₈O₂) is a long-chain alcohol with a propoxy (-OCH₂CH₂CH₃) substituent at the 10th carbon of a decanol backbone. This structure combines a hydroxyl group at the terminal position with an ether linkage, conferring unique amphiphilic properties. Applications may include surfactants, lubricants, or intermediates in organic synthesis, though specific industrial uses require further research.
Properties
CAS No. |
33925-62-1 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
10-propoxydecan-1-ol |
InChI |
InChI=1S/C13H28O2/c1-2-12-15-13-10-8-6-4-3-5-7-9-11-14/h14H,2-13H2,1H3 |
InChI Key |
IJXBLOJMKJMYGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Propoxydecan-1-ol can be synthesized through several methods. One common method involves the reaction of 1-decanol with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-decanol attacks the propyl bromide, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced through the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis. This method allows for the large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 10-Propoxydecanoic acid.
Reduction: Decane.
Substitution: 10-Propoxydecan-1-chloride.
Scientific Research Applications
10-Propoxydecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the study of lipid metabolism and membrane biology.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 10-Propoxydecan-1-ol involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 10-Propoxydecan-1-ol and related alcohols, based on evidence provided:
Structural and Functional Differences
Chain Length and Branching :
- This compound has a shorter carbon chain (C10) compared to 2-Octyldodecan-1-ol (C20) . Its linear structure contrasts with the branched configuration of 2-Octyldodecan-1-ol, which enhances its lubricant properties .
- Dodecan-1-ol (C12) and 10-Undecen-1-ol (C11) are shorter but lack ether functional groups, reducing their amphiphilicity compared to this compound.
- 10-Undecen-1-ol’s terminal double bond (Δ10) enables reactivity in polymerization or addition reactions, unlike saturated analogs .
Biological Activity
10-Propoxydecan-1-ol is a long-chain alcohol that has garnered attention in the field of biological research due to its potential therapeutic applications. This article will explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula CHO, features a propoxy group attached to a decanol backbone. Its structure contributes to its solubility and interaction with biological membranes, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of long-chain alcohols, including this compound. Research indicates that such compounds can disrupt microbial membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5% | |
| Escherichia coli | 1.0% | |
| Pseudomonas aeruginosa | 0.75% |
This table summarizes the minimum inhibitory concentrations (MIC) of this compound against various pathogens, indicating significant antimicrobial activity.
Anti-inflammatory Properties
The anti-inflammatory effects of long-chain alcohols have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study: Inhibition of Cytokine Production
A study examined the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that treatment with the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential role in managing inflammatory diseases.
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Its mechanism may involve inducing apoptosis in cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The above table presents the half-maximal inhibitory concentration (IC) values for various cancer cell lines treated with this compound, highlighting its potential as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The long hydrophobic chain allows it to integrate into lipid membranes, disrupting their integrity.
- Cytokine Modulation : It appears to interfere with signaling pathways involved in inflammation.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
